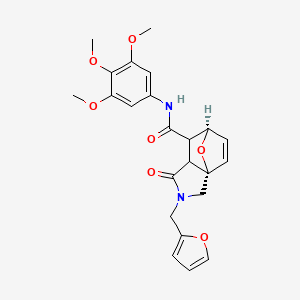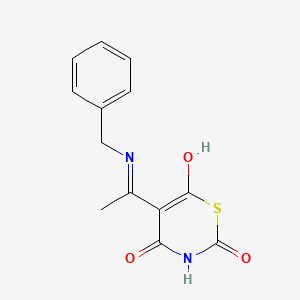
2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one is an organic compound that belongs to the benzofuran family This compound is characterized by its complex structure, which includes a benzofuran core, a hydroxy group, an ethoxybenzylidene moiety, and a pyrrolidinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can be achieved through a multi-step process involving several key reactions:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride under acidic conditions.
Introduction of the Ethoxybenzylidene Moiety: The ethoxybenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-ethoxybenzaldehyde in the presence of a base like sodium hydroxide.
Addition of the Pyrrolidinylmethyl Group: The final step involves the nucleophilic substitution of the benzofuran derivative with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethoxybenzylidene moiety can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-ethoxybenzylidene)-6-keto-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one.
Reduction: Formation of 2-(4-ethylbenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The benzofuran core and functional groups make it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its unique structure allows for the investigation of its interactions with biological macromolecules, which can provide insights into its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-methoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one
- 2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-morpholinylmethyl)-1-benzofuran-3(2H)-one
- 2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-piperidinylmethyl)-1-benzofuran-3(2H)-one
Comparison
Compared to its analogs, 2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one is unique due to the presence of the pyrrolidinylmethyl group, which may confer distinct biological activity and chemical reactivity. The ethoxy group also differentiates it from other benzylidene derivatives, potentially affecting its electronic properties and interactions with other molecules.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(2E)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H23NO4/c1-2-26-16-7-5-15(6-8-16)13-20-21(25)17-9-10-19(24)18(22(17)27-20)14-23-11-3-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3/b20-13+ |
Clé InChI |
YBCPVRWNIMMFBU-DEDYPNTBSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
SMILES canonique |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)

![2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide](/img/structure/B15283676.png)


![2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole](/img/structure/B15283702.png)
![9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283709.png)
![2-[4-(acetylamino)phenyl]-N-cyclopropyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283716.png)
![N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B15283722.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283726.png)
![3-(3,4-Dimethoxybenzyl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283729.png)

